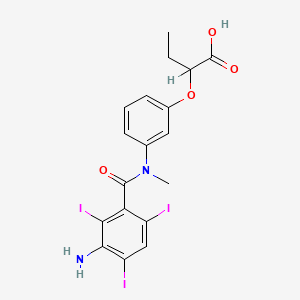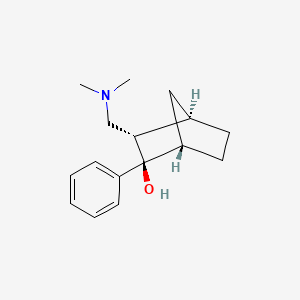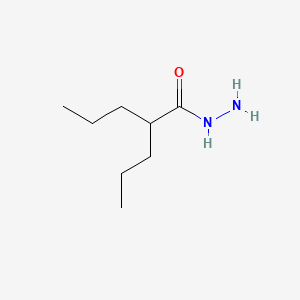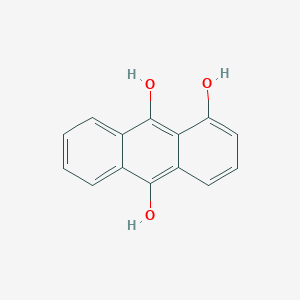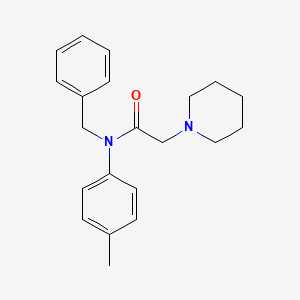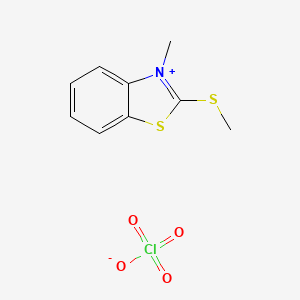
Phenol, 2-(octylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(octylthio)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group In this specific compound, an octylthio group (-S-C8H17) is attached to the second position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-(octylthio)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylthiol. The reaction typically requires a strong base, such as sodium hydroxide (NaOH), to deprotonate the thiol and facilitate the substitution reaction .
Industrial Production Methods
Industrial production of phenol, 2-(octylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, controlled reaction conditions, and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2-(octylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, such as antioxidants and stabilizers for polymers .
Mechanism of Action
The mechanism of action of phenol, 2-(octylthio)- involves its interaction with molecular targets through its phenolic and thioether groups. The phenolic group can participate in hydrogen bonding and electrophilic interactions, while the thioether group can undergo oxidation-reduction reactions. These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, phenol, lacks the octylthio group and has different chemical properties and reactivity.
4-Hexylresorcinol: This compound has a hexyl group instead of an octylthio group and is used as an antiseptic.
2,4-Dichlorophenol: This compound has chlorine substituents and is used in the synthesis of herbicides .
Uniqueness
Phenol, 2-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
24312-55-8 |
|---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
2-octylsulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11,15H,2-6,9,12H2,1H3 |
InChI Key |
FFHGLCVEPGJHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
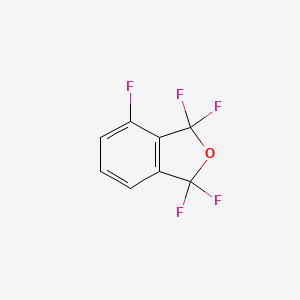

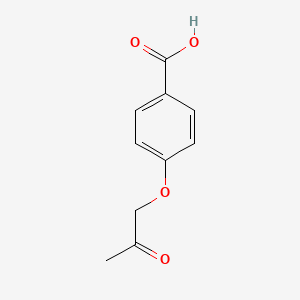
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
